1-(2,6-Dimethyl-benzyl)-cyclopropylamine
Description
1-(2,6-Dimethyl-benzyl)-cyclopropylamine is a cyclopropylamine derivative characterized by a benzyl group substituted with two methyl groups at the 2- and 6-positions of the aromatic ring. The cyclopropylamine moiety is a rigid, strained three-membered ring system that confers unique electronic and steric properties, making it valuable in medicinal chemistry. Cyclopropylamine derivatives are widely explored for their roles as enzyme inhibitors (e.g., histone demethylases) , antiviral agents (e.g., HIV non-nucleoside reverse transcriptase inhibitors) , and central nervous system (CNS) therapeutics due to their affinity for serotonin (5-HT) receptors .
Properties
Molecular Formula |
C12H17N |
|---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
1-[(2,6-dimethylphenyl)methyl]cyclopropan-1-amine |
InChI |
InChI=1S/C12H17N/c1-9-4-3-5-10(2)11(9)8-12(13)6-7-12/h3-5H,6-8,13H2,1-2H3 |
InChI Key |
VUWQAJVGAMUPLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CC2(CC2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Trans-2-(2,5-Dimethoxy-4-iodophenyl)cyclopropylamine and Trans-2-(2,5-Dimethoxy-4-bromophenyl)cyclopropylamine
Structural Features :
- Aryl group: 2,5-dimethoxy-4-iodo/bromo-phenyl.
- Cyclopropylamine replaces the ethylamine side chain of DOI (2,5-dimethoxy-4-iodoamphetamine) and DOB (2,5-dimethoxy-4-bromoamphetamine).
Pharmacological Profile :
- 5-HT2A Receptor Affinity : 5–6× higher than DOI (Ki values in low nM range) .
- 5-HT2C Receptor Affinity : 2× higher than DOI .
- Selectivity : Reduced selectivity for 5-HT2A due to increased affinity for 5-HT1A, 5-HT1B, and 5-HT1D receptors compared to DOI .
- Functional Activity : Similar EC50 and efficacy to DOI in calcium release assays .
Key Difference : The cyclopropylamine group enhances 5-HT2A/2C binding but broadens off-target activity, limiting therapeutic selectivity.
1-[2-(4-Isopropylphenyl)cyclopropyl]-1-ethanone O-(2,6-Dichlorobenzyl)oxime
Structural Features :
- Aryl group: 4-isopropylphenyl.
- Oxime functional group linked to a 2,6-dichlorobenzyl moiety.
Pharmacological Data :
- Limited receptor-specific data provided, but the dichlorobenzyl group is associated with antimicrobial activity in benzamide derivatives (e.g., 2,6-dichloro-benzamides) .
Key Difference : The dichlorobenzyl substituent may enhance lipophilicity and antimicrobial properties compared to dimethylbenzyl analogs.
1-(1-Benzyl-2,6-dimethyl-4-piperidyl)cyclopropanamine
Structural Features :
- Incorporates a piperidine ring with 2,6-dimethyl and benzyl substituents.
Pharmacological Data :
- No specific receptor data provided, but piperidine-containing compounds often target CNS receptors (e.g., sigma or opioid receptors) .
Key Difference : The piperidine scaffold introduces conformational constraints distinct from the linear benzyl-cyclopropylamine structure.
Structural and Functional Analysis Table
Discussion of Substituent Effects
- Dimethyl vs. 2,6-Dichlorobenzyl: Increases electron-withdrawing effects, which may enhance antimicrobial activity but reduce CNS selectivity .
- Cyclopropylamine vs. Ethylamine :
- Piperidine vs. Linear Scaffolds: Piperidine introduces ring strain and hydrogen-bonding sites, altering target engagement compared to non-cyclic analogs .
Preparation Methods
Nucleophilic Substitution Strategies
Nucleophilic substitution remains a cornerstone for introducing cyclopropylamine groups into aromatic systems. In a method adapted from triazine-diamine synthesis (CN1821234A), cyclopropylamine reacts with benzyl halides under basic conditions . For 1-(2,6-Dimethyl-benzyl)-cyclopropylamine, 2,6-dimethylbenzyl chloride serves as the electrophilic partner.
Reaction Conditions :
-
Base : Sodium hydroxide (NaOH) or potassium hydroxide (KOH) neutralizes HCl byproducts .
-
Solvent : Toluene or chlorobenzene facilitates phase separation post-reaction .
-
Temperature : 25–70°C, with higher temperatures accelerating substitution .
Mechanistic Insight :
The reaction proceeds via an SN2 mechanism, where cyclopropylamine displaces the chloride on the benzyl carbon. Steric hindrance from the 2,6-dimethyl groups may reduce reaction rates compared to less hindered analogs, necessitating prolonged stirring or elevated temperatures.
Hypothetical Yield Optimization :
Based on analogous systems (e.g., tert-butylamine substitutions in triazine synthesis), yields of 85–95% are achievable with stoichiometric amine excess (1.2–1.5 equivalents) .
Reductive Amination Approaches
Reductive amination offers a route to construct the benzyl-cyclopropylamine bond via intermediate imine formation. This method, highlighted in pyrimidine-4-carboxamide synthesis (PMC7816197), involves condensing 2,6-dimethylbenzaldehyde with cyclopropylamine followed by reduction .
Key Steps :
-
Imine Formation : Cyclopropylamine and 2,6-dimethylbenzaldehyde react in methanol or ethanol at 25–50°C.
-
Reduction : Sodium cyanoborohydride (NaBH3CN) or hydrogenation (H2/Pd-C) reduces the imine to the amine .
Advantages :
-
Avoids harsh halogenation steps.
-
Tolerates diverse functional groups on the benzaldehyde precursor.
Challenges :
-
Requires anhydrous conditions to prevent aldehyde oxidation.
-
Steric effects from the 2,6-dimethyl groups may impede imine formation, necessitating catalytic acid (e.g., acetic acid) to enhance reactivity .
Catalytic Coupling Reactions
Metal-catalyzed coupling methods, exemplified in WO2015032859A1, enable efficient C–N bond formation under mild conditions . For this compound, a Ullmann-type coupling between 2,6-dimethylbenzyl bromide and cyclopropylamine is proposed.
Catalytic System :
-
Catalyst : Copper sulfate (CuSO4·5H2O) or iron sulfate (FeSO4·7H2O) .
-
Ligand : Optional bipyridine ligands enhance catalytic activity.
-
Base : Calcium carbonate (CaCO3) or potassium carbonate (K2CO3) scavenges HBr .
Performance Metrics :
Comparative Analysis of Synthetic Routes
Mechanistic Considerations and Byproduct Management
Byproducts in Nucleophilic Substitution :
-
Di-alkylation : Excess cyclopropylamine may lead to bis-alkylated products. Mitigation: Use 1.2 equivalents of amine .
-
Solvent Residues : Toluene or chlorobenzene requires rigorous distillation post-reaction .
Catalytic Coupling Side Reactions :
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(2,6-Dimethyl-benzyl)-cyclopropylamine, and what factors influence the choice of method?
- Methodological Answer : Two primary methods are derived from related cyclopropylamine syntheses:
- Nucleophilic Substitution : Using brominated cyclopropane precursors (e.g., 2-bromo-1,1-dimethylcyclopropane) with benzylamine derivatives under basic conditions. This method offers regioselectivity but requires activated leaving groups .
- Hofmann Rearrangement : Electrochemical conversion of amide precursors to amines, avoiding harsh acidic/basic conditions. Suitable for structurally stable precursors but limited to specific substrate types .
- Key Considerations : Reaction yield, precursor availability, and functional group compatibility dictate method selection.
Q. Which analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm cyclopropane ring integrity and substituent positioning.
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
- HPLC/GC-MS : Assess purity and detect byproducts, leveraging methods optimized for aromatic amines .
Q. How can researchers optimize purification of this compound?
- Methodological Answer :
- Recrystallization : Use polar aprotic solvents (e.g., ethyl acetate/hexane mixtures) to exploit solubility differences.
- Column Chromatography : Silica gel with gradient elution (e.g., hexane → ethyl acetate) separates amine derivatives from nonpolar impurities. Monitor fractions via TLC .
Advanced Research Questions
Q. What strategies address contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Variable Standardization : Control solvent systems, pH, and temperature across studies to minimize confounding effects.
- Orthogonal Assays : Validate antimicrobial or enzyme-modulating activity using both biochemical (e.g., kinetic assays) and cell-based models .
- Meta-Analysis : Apply statistical tools to reconcile discrepancies, emphasizing studies with robust experimental design .
Q. How can metabolic stability be evaluated in enzymatic systems?
- Methodological Answer :
- Liver Microsome Assays : Incubate the compound with NADPH-fortified microsomes, quantifying parent compound depletion via LC-MS.
- CYP450 Inhibition Studies : Use fluorogenic substrates to assess interactions with cytochrome P450 isoforms, relevant for drug metabolism predictions .
Q. What mechanistic approaches study cyclopropane ring-opening reactions under acidic conditions?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Compare to identify rate-determining steps (e.g., protonation vs. ring strain relief).
- Computational Modeling : DFT calculations map transition states and energy barriers, validated by experimental kinetics .
Q. How can computational tools predict target interactions for this compound?
- Methodological Answer :
- Molecular Docking : Screen against protein databases (e.g., PDB) to identify binding pockets, prioritizing hydrophobic/aromatic interactions.
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes over nanosecond timescales to assess binding stability and conformational changes .
Data Contradiction Analysis Framework
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
